Trigochinin C

Description

Overview of Daphnane (B1241135) Diterpenoids: Structural Diversity and Biological Relevance

Daphnane-type diterpenoids are a class of natural products primarily found in plants belonging to the Thymelaeaceae and Euphorbiaceae families. mdpi.comnih.gov These plants are most commonly located in the tropical and subtropical regions of Asia. mdpi.comresearchgate.net Structurally, daphnane diterpenoids are characterized by a core 5/7/6-tricyclic ring system. mdpi.comnih.gov Their skeletons are often highly oxygenated, featuring multiple hydroxyl groups at various positions, and some possess a distinctive orthoester motif. mdpi.comnih.gov

The structural variety within this class has led to their classification into five main types based on the oxygen-containing functions in rings B and C, and the substitution pattern of ring A: 6-epoxy daphnane diterpenoids, resiniferonoids, genkwanines, 1-alkyldaphnanes, and rediocides. mdpi.comnih.gov Since the isolation of the first example from Trigonostemon reidioides, nearly 200 daphnane-type diterpenoids have been identified. mdpi.comresearchgate.net This structural diversity gives rise to a wide array of significant biological activities, which have attracted considerable research interest. mdpi.comresearchgate.net In vitro and in vivo studies have demonstrated that these compounds exhibit potent anti-HIV, anti-cancer, anti-leukemic, neurotrophic, and cytotoxic effects. mdpi.comnih.govresearchgate.net

Table 1: Classification of Daphnane-Type Diterpenoids

| Type | Structural Characteristic |

|---|---|

| 6-epoxy daphnane diterpenoids | Based on the oxygen-containing functions at rings B and C, as well as the substitution pattern of ring A. researchgate.net |

| Resiniferonoids | Classified based on oxygen-containing functions and substitution patterns. researchgate.net |

| Genkwanines | Distinguished by functions on rings B and C and substitutions on ring A. researchgate.net |

| 1-alkyldaphnanes | Characterized by their specific substitution patterns. researchgate.net |

| Rediocides | A distinct class based on their unique structural features. nih.gov |

Historical Context of Natural Product Isolation from Trigonostemon Species

The genus Trigonostemon, belonging to the Euphorbiaceae family, comprises approximately 50 species of trees and shrubs found predominantly in tropical and subtropical Asia. rsc.orgrsc.org Plants from this genus have a history of use in folk medicine for treating conditions like asthma and skin diseases. rsc.org Modern phytochemical investigations into the Trigonostemon genus began to gain momentum in the last few decades, revealing a wealth of structurally diverse compounds. rsc.orgresearchgate.net

Since the first chemical analysis of T. reidioides in 1990, over 200 distinct compounds have been isolated from more than 10 species within the genus. rsc.org The primary and most significant chemical constituents of Trigonostemon plants are diterpenoids and alkaloids. rsc.orgresearchgate.net Among the various classes of compounds—which also include triterpenoids, sesquiterpenoids, phenolics, and steroids—diterpenoids are the most abundant. rsc.orgresearchgate.net Notably, daphnane-type diterpenoids, particularly highly modified daphnane diterpenoid orthoesters, represent about half of all diterpenoids found in this genus and are considered its major chemical components. rsc.orgresearchgate.net The discovery of rediocide A, a daphnane-type diterpene with potent insecticidal activity from Trigonostemon reidioides, spurred further interest in these molecules. researchgate.net

Positioning of Trigochinin C within the Daphnane Chemical Landscape

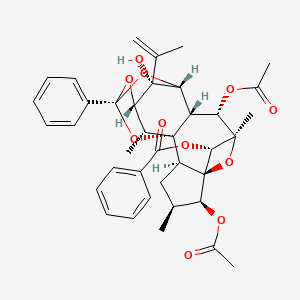

This compound is a highly oxygenated daphnane-type diterpene that was isolated from the twigs and leaves of Trigonostemon chinensis, a plant species found in China. capes.gov.brnih.govacs.org It was discovered along with two other related compounds, Trigochinin A and Trigochinin B. capes.gov.bracs.org The structure of this compound was determined through spectroscopic methods and X-ray crystallography. capes.gov.brnih.gov

A defining and unusual structural feature of this compound and its analogues is the presence of an oxetane (B1205548) ring formed between two oxygenated quaternary carbons, C-4 and C-6. acs.orgmdpi.com This feature was considered unprecedented in the daphnane family until a similar, but stereochemically different, 4,6-oxetane ring was reported in other compounds shortly before its discovery. acs.org

In terms of its biological relevance, this compound has demonstrated significant inhibitory activity against MET tyrosine kinase, a protein implicated in cell growth and metastasis. capes.gov.br It exhibited this inhibition with an IC50 value of 1.95 μM. capes.gov.bracs.orgacs.org This finding positions this compound as a noteworthy member of the daphnane diterpenoid family, contributing to the class's reputation for possessing compounds with potent and specific biological activities. researchgate.netcapes.gov.br

Table 2: Research Findings on this compound

| Attribute | Description | Source(s) |

|---|---|---|

| Compound Name | This compound | capes.gov.brnih.gov |

| Natural Source | Trigonostemon chinensis | capes.gov.brmdpi.com |

| Chemical Class | Daphnane-Type Diterpene | capes.gov.brnih.gov |

| Key Structural Feature | Highly oxygenated with an oxetane ring | acs.orgmdpi.com |

| Biological Activity | Inhibition of MET tyrosine kinase | researchgate.netcapes.gov.br |

| IC50 Value | 1.95 μM | capes.gov.bracs.orgacs.org |

Structure

3D Structure

Properties

Molecular Formula |

C38H42O11 |

|---|---|

Molecular Weight |

674.7 g/mol |

IUPAC Name |

[(1R,2S,4S,5S,6R,8R,9S,10R,11R,13S,15S,16R,18S,19R)-5,9-diacetyloxy-18-hydroxy-4,8,16-trimethyl-13-phenyl-18-prop-1-en-2-yl-7,12,14,17-tetraoxahexacyclo[11.3.1.16,8.111,15.01,10.02,6]nonadecan-19-yl] benzoate |

InChI |

InChI=1S/C38H42O11/c1-19(2)35(42)29-21(4)36-26-18-20(3)28(43-22(5)39)37(26)33(45-32(41)24-14-10-8-11-15-24)34(7,48-37)30(44-23(6)40)27(36)31(35)47-38(46-29,49-36)25-16-12-9-13-17-25/h8-17,20-21,26-31,33,42H,1,18H2,2-7H3/t20-,21+,26-,27-,28-,29-,30-,31+,33+,34+,35-,36-,37+,38-/m0/s1 |

InChI Key |

VZHYQMPVSVXQOQ-ZTWATEOSSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@]34[C@@H]([C@H]5[C@]([C@@H]([C@@H]3[C@@H]([C@@]6([C@H]([C@@]2([C@H]1OC(=O)C)O6)OC(=O)C7=CC=CC=C7)C)OC(=O)C)O[C@](O5)(O4)C8=CC=CC=C8)(C(=C)C)O)C |

Canonical SMILES |

CC1CC2C34C(C5C(C(C3C(C6(C(C2(C1OC(=O)C)O6)OC(=O)C7=CC=CC=C7)C)OC(=O)C)OC(O5)(O4)C8=CC=CC=C8)(C(=C)C)O)C |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Taxonomic Sourcing of Trigochinin C

Isolation from Trigonostemon chinensis and Related Euphorbiaceae Species

Trigochinin C, a highly oxygenated daphnane-type diterpene, has been identified and isolated from Trigonostemon chinensis, a plant belonging to the Euphorbiaceae family. researchgate.netcapes.gov.brresearchgate.netacs.orgnih.govmdpi.com This family is known for producing a wide variety of structurally unique diterpenoids. mdpi.com The genus Trigonostemon, in particular, is a rich source of daphnane (B1241135) diterpenoids, which are among the major chemical constituents of these plants. researchgate.net

Researchers have successfully isolated this compound and its analogs from specific parts of Trigonostemon chinensis. The twigs and leaves of the plant are the primary materials used for the extraction process. mdpi.comacs.org Other studies on related species within the Trigonostemon genus, such as Trigonostemon thyrsoideum and Trigonostemon xyphophylloides, also utilize the twigs and leaves for the isolation of similar daphnane diterpenoids. researchgate.netmdpi.com In some cases, the stems and stem barks of Trigonostemon plants have also been used to extract these types of compounds. researchgate.netnih.gov

The isolation of this compound from plant material involves a multi-step process of extraction and purification. A common initial step is the extraction of the powdered plant material (twigs and leaves) with organic solvents. engineering.org.cn Methanol is one of the solvents used for this purpose. researchgate.net

Following the initial extraction, the resulting crude extract undergoes a series of purification steps. These strategies are designed to separate the complex mixture of compounds and isolate the desired diterpenoids. Common techniques include:

Column Chromatography (CC): This is a fundamental purification technique. Researchers often use silica (B1680970) gel as the stationary phase, eluting with a gradient of solvents such as petroleum ether and acetone (B3395972) to separate fractions based on polarity. researchgate.netengineering.org.cn

Macroporous Resin Column Chromatography: This method can be used to pre-fractionate the crude extract. engineering.org.cn

Sephadex LH-20 Column Chromatography: This technique is frequently used for further purification of the fractions obtained from silica gel chromatography. A common solvent system for this step is a mixture of chloroform (B151607) and methanol. researchgate.net

Through repeated application of these chromatographic techniques, pure compounds like this compound can be isolated from the complex natural extract. researchgate.net

Co-occurrence with Related Daphnane Analogs within Natural Extracts

Within the extracts of Trigonostemon chinensis, this compound is not found in isolation. It co-occurs with a variety of structurally related daphnane diterpenoids. Notably, it has been isolated alongside other highly oxygenated diterpenes, including Trigochinin A, Trigochinin B, and Trigonothyrin C. researchgate.netnih.govmdpi.com The isolation of a series of these compounds, such as Trigochinins A-C, from the same plant source is a common finding in phytochemical studies. researchgate.netacs.orgnih.gov Furthermore, research on the twigs and leaves of T. chinensis has led to the identification of a broader range of daphnane analogs, designated Trigochinins D through I. mdpi.comnih.gov The co-isolation of these numerous related compounds highlights the biosynthetic diversity within the Trigonostemon genus. researchgate.net

Advanced Structural Elucidation and Stereochemical Analysis of Trigochinin C

Application of Spectroscopic Techniques for Structure Determination

The foundational characterization of Trigochinin C was established through various spectroscopic methods, each providing critical pieces of information to assemble the final structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in defining the planar structure and relative stereochemistry of this compound. acs.orgresearchgate.net Both ¹H and ¹³C NMR data were acquired, allowing for the comprehensive assignment of all proton and carbon signals within the molecule.

Analysis of the ¹H NMR spectrum revealed the chemical shifts, coupling constants, and multiplicities of each proton, providing insights into the connectivity and spatial relationships of adjacent protons. Concurrently, the ¹³C NMR spectrum identified the chemical shifts of all carbon atoms, indicating the presence of various functional groups such as carbonyls, olefins, and oxygenated carbons. acs.org

To construct the complete carbon skeleton and assign substituent groups, two-dimensional (2D) NMR experiments, including Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating Frame Overhauser Effect Spectroscopy (ROESY), were employed. acs.org HMBC correlations were particularly crucial for establishing long-range connectivity between protons and carbons, piecing together the intricate daphnane (B1241135) framework. ROESY correlations provided evidence for through-space interactions, which helped to establish the relative stereochemistry of the molecule. acs.org

The detailed ¹H and ¹³C NMR data for this compound are compiled from its initial isolation and characterization studies.

Interactive Table: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 78.1 | 4.06 (s) |

| 2 | 37.1 | 2.65 (m) |

| 3 | 82.3 | 5.56 (d, 9.9) |

| 4 | 75.9 | - |

| 5 | 71.9 | 5.86 (s) |

| 6 | 36.6 | 2.94 (m) |

| 7 | 28.5 | 2.15 (m), 1.95 (m) |

| 8 | 44.8 | 2.45 (m) |

| 9 | 209.1 | - |

| 10 | 57.1 | 3.25 (d, 12.5) |

| 11 | 42.0 | 2.55 (m) |

| 12 | 29.8 | 1.85 (m) |

| 13 | 139.7 | - |

| 14 | 126.8 | 6.89 (s) |

| 15 | 64.9 | 4.12 (s) |

| 16 | 14.5 | 0.95 (d, 6.9) |

| 17 | 17.2 | 1.05 (d, 6.9) |

| 18 | 25.8 | 1.21 (s) |

| 19 | 16.9 | 1.15 (s) |

| 20 | 61.4 | 4.23 (d, 12.3), 4.17 (d, 12.3) |

| OAc-3 | 170.5, 21.1 | - |

| OAc-5 | 170.1, 21.2 | - |

| OBz-15 | 166.4, 133.0, 129.8, 128.5 (x2), 129.6 (x2) | - |

Note: Data is based on reported values in the scientific literature. Assignments are supported by 2D NMR experiments like HSQC and HMBC. acs.org

Mass Spectrometry (MS) for Molecular Ion Information

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the precise molecular formula of this compound. researchgate.net This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. The HRESIMS data for this compound yielded a specific m/z value for the sodiated molecule [M+Na]⁺, which corresponded to the molecular formula C₃₈H₄₄O₁₁. researchgate.net This information was fundamental in confirming the number of atoms of each element present and calculating the degree of unsaturation, which guided the subsequent structural elucidation process.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy was employed to identify the key functional groups present in the this compound molecule. The IR spectrum exhibits characteristic absorption bands that correspond to the vibrational frequencies of specific bonds. acs.org For this compound, the IR spectrum showed absorptions indicating the presence of hydroxyl (-OH), ester carbonyl (C=O), and ketone (C=O) functional groups, as well as carbon-carbon double bonds (C=C). acs.orglibretexts.org This information complemented the data from NMR spectroscopy to confirm the nature of the oxygen-containing and unsaturated moieties in the structure.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. libretexts.org For this compound, the presence of chromophores such as the benzoyloxy group and the enone system results in characteristic absorption maxima in the UV region. This data helps to confirm the presence and nature of the conjugated π-electron systems within the molecule.

Determination of Absolute Configuration and Stereochemistry

While spectroscopic techniques can define the planar structure and relative stereochemistry, the determination of the absolute configuration of a chiral molecule like this compound requires methods sensitive to its three-dimensional nature.

X-ray Crystallography for Definitive Three-Dimensional Structure

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.net In the study of the trigochinins, a suitable crystal was obtained for Trigochinin A. psu.eduacs.org The X-ray crystallographic analysis of Trigochinin A provided a definitive structural proof and established its absolute configuration. researchgate.net This result was crucial for the entire series, as the absolute configuration of this compound was subsequently assigned by comparing its spectroscopic data (particularly NMR and CD) with that of the crystallographically-defined Trigochinin A, confirming they share the same daphnane core stereochemistry. psu.eduacs.org

Circular Dichroism (CD) Spectroscopy for Chiral Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. psu.eduresearchgate.net CD measures the differential absorption of left- and right-circularly polarized light by a chromophore located in a chiral environment. photophysics.com The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a molecule's absolute stereochemistry.

For this compound, the experimental CD spectrum was measured and compared with that of Trigochinin A, whose absolute configuration was known from X-ray crystallography. psu.eduacs.org The similarity in the CD spectra confirmed that this compound possesses the same absolute configuration as Trigochinin A. psu.edu Furthermore, these experimental results can be supported by theoretical calculations, such as time-dependent density functional theory (TDDFT), to predict the ECD spectrum for a given stereoisomer and match it with the experimental data, providing further corroboration of the stereochemical assignment. researchgate.net

Computational Methods for Stereochemical Confirmation (e.g., Quantum Chemical Calculations)

The definitive assignment of the complex three-dimensional structure and absolute stereochemistry of natural products like this compound necessitates advanced analytical techniques. While single-crystal X-ray diffraction provides unambiguous structural data, its application is contingent on obtaining suitable crystals. researchgate.netnih.gov For the trigochinins, computational methods, particularly quantum chemical calculations, have served as a crucial tool for corroborating stereochemical details. researchgate.net

A primary computational approach used in the study of this compound and its congeners is the calculation of electronic circular dichroism (CD) spectra. nih.govresearchgate.net The absolute configurations of Trigochinins A-C were firmly established by comparing their experimental CD spectra to theoretical spectra generated via quantum chemical methods, such as time-dependent density functional theory (TD-DFT). researchgate.netnih.gov This process involves calculating the expected CD spectrum for each possible stereoisomer. The absolute configuration is then assigned to the isomer whose calculated spectrum shows the strongest correlation with the experimentally measured one. This technique was not only vital for confirming the stereochemistry of this compound but also led to a significant proposal for the revision of the C-6 stereochemistry in the related Trigonothyrins A-C. nih.govresearchgate.net

Quantum chemical calculations are also widely utilized to predict other spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, which are fundamental to structural elucidation. nih.govfrontiersin.org By computing these NMR parameters for all potential diastereomers and comparing the results with experimental data, scientists can confidently assign the relative stereochemistry. nih.gov This method, often involving geometry optimization with a functional like B3LYP, complements X-ray and CD analysis, offering a powerful, multi-faceted approach to solving complex molecular structures. mdpi.com

Characterization of Unique Structural Motifs within this compound (e.g., Highly Oxygenated Cyclobutane (B1203170) Rings, 4,6-Oxetane Moiety)

This compound is a daphnane-type diterpenoid that is distinguished by a dense array of functional groups and several uncommon structural features. mdpi.comresearchgate.net Its intricate molecular architecture is notable for a highly oxygenated framework that includes two particularly rare motifs: a cyclobutane ring and an oxetane (B1205548) ring.

A significant feature of this compound is the presence of a highly oxygenated cyclobutane ring . mdpi.com Cyclobutane, a four-membered carbocycle, is inherently more strained than larger cycloalkanes, making its incorporation into natural products a point of significant chemical interest. mdpi.com The extensive oxygenation on and around this cyclobutane ring in this compound further elevates its structural complexity.

Even more distinctive is the rare 4,6-oxetane moiety . nih.govcapes.gov.br An oxetane is a four-membered heterocyclic ring containing one oxygen atom. mdpi.com This structural unit is considerably less prevalent in nature compared to five- or six-membered oxygenated heterocycles, largely due to the increased ring strain inherent in the smaller ring. mdpi.com In this compound, this oxetane ring creates a bridge between carbons 4 and 6 of the daphnane core. This is a defining characteristic shared with its analogues, Trigochinins A, B, and D-F. nih.govcapes.gov.brresearchgate.net The integration of this strained ether linkage imposes substantial conformational rigidity on the 5/7/6-tricyclic system, which is a key determinant of the molecule's unique three-dimensional conformation.

Comparative Structural Analysis with Cognate Daphnane Diterpenoids (e.g., Trigochinins A, B, and related Trigonothyrins)

This compound is a member of the daphnane class of diterpenoids, which are defined by a characteristic 5/7/6-tricyclic carbon skeleton. semanticscholar.orgresearchgate.net It was isolated from the plant Trigonostemon chinensis along with several structurally related compounds, most notably Trigochinins A and B. nih.gov A comparative structural analysis of these molecules reveals subtle yet significant variations that distinguish them.

Trigochinins A, B, and C are all highly oxygenated daphnane diterpenes that possess the unusual 4,6-oxetane bridge. nih.govnih.gov The principal differences among these three compounds are found in the specific types and locations of their ester functional groups. The successful elucidation of the structures of Trigochinins A-C was a noteworthy achievement, as it prompted a scientific re-evaluation of the stereochemistry of the Trigonothyrins, another related group of daphnane diterpenoids. nih.govresearchgate.net This comparative work ultimately led to a proposed revision of the previously reported stereochemistry at the C-6 position for Trigonothyrins A-C. nih.gov

The table below summarizes the key structural attributes of this compound and its close relatives, highlighting their common daphnane framework and distinguishing features.

Table 1: Comparative Structural Features of Selected Daphnane Diterpenoids This table provides a representative summary based on published data. The precise identity of each compound is defined by the specific placement of its substituent groups on the daphnane core.

| Compound | Core Structure | Key Moiety | Distinguishing Features |

|---|---|---|---|

| This compound | Daphnane (5/7/6) Tricyclic System | 4,6-Oxetane Moiety nih.gov | Highly oxygenated; specific pattern of ester groups (e.g., acetate, benzoate) nih.govsemanticscholar.org |

| Trigochinin A | Daphnane (5/7/6) Tricyclic System | 4,6-Oxetane Moiety nih.gov | Features a different arrangement of ester substituents compared to this compound nih.govburnschemistry.com |

| Trigochinin B | Daphnane (5/7/6) Tricyclic System | 4,6-Oxetane Moiety nih.gov | Features a different arrangement of ester substituents compared to Trigochinins A and C nih.gov |

| Trigonothyrin C | Daphnane (5/7/6) Tricyclic System | Lacks the 4,6-oxetane moiety mdpi.com | Highly oxygenated; stereochemistry at C-6 differs from initial reports nih.govmdpi.com |

Biosynthetic Pathways and Enzymatic Mechanisms of Trigochinin C

Postulated Biosynthetic Route for Daphnane (B1241135) Diterpenoids from Isoprenoid Precursors

The journey to Trigochinin C begins with the universal precursors of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comnih.govmdpi.com These five-carbon units are synthesized in plants through the methylerythritol phosphate (B84403) (MEP) pathway, which takes place in the plastids. nih.govcore.ac.uk

Through the action of prenyltransferases, one molecule of DMAPP is condensed with three molecules of IPP to form the 20-carbon precursor, geranylgeranyl diphosphate (GGPP). mdpi.comnih.govjmb.or.kr GGPP is the common starting point for the biosynthesis of all diterpenoids. nih.govjmb.or.kr The formation of the daphnane skeleton is then thought to proceed through a series of cyclization and rearrangement reactions. It is postulated that GGPP is first cyclized to form casbene (B1241624), a macrocyclic diterpene. nih.govresearchgate.net Subsequent ring-closing reactions are believed to form the lathyrane skeleton, which then leads to the tigliane (B1223011) framework. nih.govresearchgate.net Finally, the opening of the cyclopropane (B1198618) ring in the tigliane structure is thought to yield the characteristic 5/7/6-membered tricyclic ring system of the daphnane skeleton. nih.govresearchgate.netacs.org

This proposed pathway highlights a close biogenetic relationship between tigliane and daphnane diterpenoids, suggesting they share a common intermediate. sioc-journal.cn The immense structural diversity observed within the daphnane family, including compounds like this compound, arises from further modifications of this core skeleton through various oxygenation and esterification reactions. nih.govresearchgate.net

Identification and Characterization of Key Biosynthetic Enzymes (e.g., Diterpene Synthases, Cytochrome P450 Oxidases)

The intricate chemical transformations in the biosynthesis of daphnane diterpenoids are orchestrated by specific classes of enzymes. While the complete enzymatic cascade for this compound has not been fully elucidated, research on related diterpenoids provides significant insights into the key players.

Diterpene Synthases (diTPSs): These enzymes are crucial for catalyzing the initial cyclization of the linear GGPP precursor into the various cyclic diterpene scaffolds. jmb.or.krplos.org DiTPSs are broadly categorized into two main classes:

Class II diTPSs: These enzymes initiate the cyclization of GGPP through a protonation-dependent mechanism to form a bicyclic intermediate, typically a copalyl diphosphate (CPP) derivative. plos.orgfrontiersin.org

Class I diTPSs: Acting on the product of Class II diTPSs, these enzymes catalyze further cyclization and rearrangement reactions to generate the final diterpene skeleton. plos.orgfrontiersin.org

For instance, the biosynthesis of miltiradiene (B1257523), a key intermediate in the formation of some diterpenoids, involves the sequential action of a (+)-CPP synthase (a Class II diTPS) and a miltiradiene synthase (a Class I diTPS). plos.org While the specific diTPSs for this compound are yet to be identified, it is highly probable that a similar enzymatic logic governs the formation of its daphnane core.

Cytochrome P450 Oxidases (P450s): Following the formation of the basic diterpene skeleton by diTPSs, a diverse array of cytochrome P450 monooxygenases introduce oxygen functionalities at specific positions. mdpi.comnih.gov These enzymes are largely responsible for the high degree of oxidation observed in many daphnane diterpenoids, including the various hydroxyl groups present in this compound. sioc-journal.cnacs.org The regio- and stereospecificity of these P450s are critical in generating the vast structural diversity within this class of natural products. plos.org

Other enzymes, such as acyltransferases , are also involved in the late stages of biosynthesis, attaching various acyl groups to the hydroxylated daphnane core, further contributing to the chemical diversity of these compounds. nih.gov

Role of Oxidative Rearrangements and Cyclization Events in Forming the Daphnane Skeleton

The formation of the unique 5/7/6-fused tricyclic daphnane skeleton is a hallmark of this class of diterpenoids and involves a series of complex chemical events. sioc-journal.cnacs.orgnih.gov

Cyclization Events: The initial cyclization of the linear GGPP precursor, catalyzed by diterpene synthases, is a critical step. nih.gov This process is believed to proceed through a series of carbocationic intermediates, leading to the formation of the initial macrocyclic and bicyclic structures. plos.orgnih.gov The precise sequence and nature of these cyclization events, leading specifically to the daphnane core, are still under investigation but are thought to involve the formation of casbene and subsequently a lathyrane-type intermediate. nih.govresearchgate.net

Oxidative Rearrangements: Following the initial cyclizations, oxidative rearrangements play a crucial role in shaping the final daphnane architecture. researchgate.netresearchgate.net These reactions, often catalyzed by cytochrome P450 enzymes, introduce oxygen functionalities which can then trigger or facilitate skeletal rearrangements. sci-hub.seacs.org For example, the oxidation at specific carbon atoms can lead to bond cleavages and the formation of new ring systems. acs.org The opening of the cyclopropane ring in the proposed tigliane intermediate to form the seven-membered B-ring of the daphnane skeleton is a key rearrangement step. nih.govresearchgate.net These rearrangements are often driven by the release of ring strain and the formation of more stable carbocationic intermediates. sci-hub.se The intricate interplay of cyclization and oxidative rearrangement events ultimately leads to the complex and highly functionalized daphnane core found in this compound.

Genetic and Metabolic Engineering Approaches for Investigating Biosynthesis

The elucidation of biosynthetic pathways and the production of valuable natural products like this compound can be significantly advanced through genetic and metabolic engineering strategies. nih.govjmb.or.krnih.gov These approaches offer powerful tools to identify and characterize the genes and enzymes involved in biosynthesis and to enhance the production of desired compounds. ebsco.comnih.gov

Heterologous Expression: A key strategy involves the expression of candidate biosynthetic genes in a well-characterized host organism, such as Escherichia coli or yeast (Saccharomyces cerevisiae). nih.govrsc.org By introducing genes encoding putative diterpene synthases or cytochrome P450s into these microbial hosts, researchers can test their enzymatic function and identify the specific products they generate. nih.govfrontiersin.org This approach has been instrumental in characterizing the biosynthetic pathways of various diterpenoids. researchgate.net

Metabolic Engineering for Enhanced Production: Once the biosynthetic pathway is understood, metabolic engineering can be employed to optimize the production of the target compound. nih.govfrontiersin.orgmdpi.com This can involve several strategies:

Increasing Precursor Supply: Overexpressing genes in the upstream MEP pathway can boost the supply of the universal precursors IPP and DMAPP, thereby increasing the flux towards diterpenoid biosynthesis. nih.gov

Pathway Optimization: Fine-tuning the expression of multiple pathway genes and eliminating competing metabolic pathways can further improve production titers. mdpi.com

CRISPR/Cas9 Technology: The advent of CRISPR/Cas9 gene editing technology provides a powerful tool for functional genomics in the native plant species. researchgate.net It allows for the precise knockout or modification of specific genes to validate their role in the biosynthetic pathway.

These genetic and metabolic engineering approaches not only facilitate the discovery and characterization of biosynthetic pathways but also hold promise for the sustainable and scalable production of medicinally important compounds like this compound. nih.govresearchgate.net

Comparative Biosynthetic Analysis with Structurally Related Natural Products

The biosynthesis of this compound is best understood in the context of other structurally related diterpenoids, particularly those sharing the daphnane or the biogenetically linked tigliane and rhamnofolane skeletons. acs.orgresearchgate.net

Tigliane Diterpenoids: As mentioned earlier, daphnane and tigliane diterpenoids are believed to share a common biosynthetic origin, diverging from a common intermediate. nih.govresearchgate.netsioc-journal.cn Both classes of compounds possess a polycyclic core, with tiglianes featuring a 5/7/6/3-tetracyclic system. The key difference lies in the presence of a cyclopropane ring in tiglianes, which is thought to open to form the isopropyl group characteristic of the daphnane skeleton. nih.govresearchgate.net This close relationship suggests that the early stages of their biosynthetic pathways, including the enzymes responsible for forming the initial polycyclic framework, are likely to be highly conserved.

Rhamnofolane Diterpenoids: The rhamnofolane class of diterpenoids also shares the 5/7/6-trans-fused ring system with daphnanes and tiglianes. acs.org However, they differ in the substitution patterns on the C-ring. A comparative analysis of the biosynthetic gene clusters for these different classes of compounds could reveal the specific enzymes, particularly the late-stage tailoring enzymes like P450s and acyltransferases, that are responsible for the structural diversification.

By comparing the biosynthetic machinery of these related natural products, researchers can identify the key enzymatic steps that control the branching of the pathways and lead to the formation of distinct chemical scaffolds. This comparative approach is invaluable for understanding the evolution of metabolic diversity and for identifying new biocatalysts for synthetic biology applications.

Biological Activities and Molecular Mechanisms of Action of Trigochinin C

Enzyme Inhibition Studies

Inhibition of MET Tyrosine Kinase Activity

The c-Met receptor tyrosine kinase is a crucial enzyme involved in various cellular processes, including cell growth, invasion, and survival. wikipedia.org Dysregulation of c-Met activity is implicated in the development and progression of numerous cancers, making it a significant target for therapeutic intervention. wikipedia.org Small molecule inhibitors that target the ATP binding site of c-Met are a key strategy for inhibiting its tyrosine kinase activity. wikipedia.org

Trigochinin C's potential to inhibit MET tyrosine kinase is an area of interest in cancer research. The binding of its ligand, hepatocyte growth factor (HGF), to c-Met triggers a signaling cascade that can promote tumor growth and metastasis. biochempeg.comfrontiersin.org Inhibitors of this pathway can block c-Met phosphorylation and downstream signaling, thereby impeding tumor cell proliferation and migration. biochempeg.com The development of selective c-Met inhibitors is a major focus, with some compounds showing a preference for the phosphorylated, active state of the enzyme. nih.gov The structural plasticity of the kinase domain plays a vital role in the specificity of inhibitor binding. nih.gov

While direct studies on this compound's specific inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) against MET tyrosine kinase are not widely available in the public domain, its classification and study alongside other kinase inhibitors suggest a potential role in this area. targetmol.com The general mechanism of such inhibitors involves preventing the autophosphorylation of c-Met, which is a critical step in its activation. frontiersin.orgnih.gov This disruption of the c-Met signaling pathway can lead to the inhibition of tumor cell growth and the induction of apoptosis in cancer cells where this pathway is overactive. cancer.gov

Potential Modulation of Other Protein Kinase Activities (e.g., Protein Kinase C)

Protein Kinase C (PKC) represents a family of enzymes that are central to various signal transduction cascades, controlling the function of other proteins through phosphorylation. wikipedia.org The activity of PKC is modulated by signals such as increases in diacylglycerol (DAG) or calcium ions. wikipedia.org The interplay between different signaling pathways, including those involving PKC, is critical in determining cell fate. nih.gov

There is evidence to suggest that compounds can modulate PKC activity. nih.gov For instance, certain molecules can stimulate the translocation of PKC from the cytoplasm to the cell membrane, a key step in its activation. nih.gov The modulation of PKC can have significant downstream effects, including influencing cell differentiation and proliferation. nih.gov In some contexts, PKC activation can suppress certain developmental pathways while promoting others. nih.gov Conversely, loss-of-function mutations or reduced levels of PKC are observed in some cancers, suggesting a tumor-suppressive role in certain scenarios. wikipedia.org The specific interactions of this compound with PKC isoforms and the resulting functional outcomes are an area for further investigation.

Impact on Adenosine Triphosphate-Citrate Lyase (ACLY) Inhibition and Associated Pathways

Adenosine Triphosphate-Citrate Lyase (ACLY) is a key enzyme in cellular metabolism, responsible for converting citrate (B86180) into acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol. bvsalud.orgbiorxiv.org Due to its central role, ACLY has emerged as a therapeutic target for various conditions, including metabolic diseases and cancer. nrfhh.comfrontiersin.org

Inhibition of ACLY can lead to a reduction in the cellular pool of acetyl-CoA, thereby impacting lipid biosynthesis. bvsalud.org This mechanism is the basis for the development of ACLY inhibitors for managing hyperlipidemia. nrfhh.com In the context of cancer, tumor cells often exhibit altered metabolism, with an increased reliance on de novo lipid synthesis to support rapid proliferation and membrane production. biorxiv.org Therefore, inhibiting ACLY can potentially starve cancer cells of essential building blocks, leading to suppressed growth. biorxiv.orgfrontiersin.org

Research has shown that both small molecule inhibitors and shRNA-mediated knockdown of ACLY can curtail tumor growth in preclinical models. biorxiv.org Furthermore, some ACLY inhibitors have been shown to induce apoptosis in cancer cells. frontiersin.org The activity of ACLY itself can be regulated by post-translational modifications, such as phosphorylation by upstream kinases, which can enhance its enzymatic function and promote lipid synthesis. biorxiv.org This highlights a potential interplay between kinase signaling pathways and cellular metabolism that could be exploited for therapeutic purposes. While specific studies detailing the direct impact of this compound on ACLY are not prevalent, its broader investigation as a bioactive compound suggests that its effects on metabolic enzymes like ACLY could be a valuable area of future research.

Antiproliferative and Selective Cellular Activities

Effects on Cancer Cell Lines (in vitro studies)

The antiproliferative activity of various natural and synthetic compounds is a cornerstone of cancer research. In vitro studies using cancer cell lines are fundamental for the initial screening and characterization of potential anticancer agents. These studies typically measure the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).

Extracts and compounds from various sources have demonstrated selective antiproliferative activity against a range of cancer cell lines. d-nb.inforedalyc.org For instance, studies have evaluated the effects on cell lines derived from colon, breast, liver, lung, and stomach cancers. d-nb.info The selectivity of a compound is a critical parameter, assessed by comparing its cytotoxicity towards cancer cells versus normal, non-cancerous cells. d-nb.infoscielo.sa.cr An ideal anticancer agent would exhibit high potency against cancer cells while having minimal impact on healthy cells. scielo.sa.cr

Bioactivity-guided fractionation is a common strategy to isolate the most active compounds from a crude extract. redalyc.orgmdpi.com This process involves separating the extract into fractions and testing each for its antiproliferative effects, progressively narrowing down to the individual compounds responsible for the activity. d-nb.inforedalyc.org

Table 1: Examples of Antiproliferative Activity of Natural Extracts on Cancer Cell Lines

| Extract/Fraction | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Hexane Extract | Chago (Lung) | 15.3 | d-nb.info |

| Hexane Extract | Kato-III (Stomach) | 18.7 | d-nb.info |

| Hexane Extract | SW620 (Colon) | 22.1 | d-nb.info |

| Hexane Extract | BT474 (Breast) | 25.4 | d-nb.info |

| Hexane Extract | Hep-G2 (Hepatic) | 28.9 | d-nb.info |

| FH12 Subfraction | RAW 264.7 | 2.84 | redalyc.org |

| FH12 Subfraction | HeLa | 12.12 | redalyc.org |

| FH22 Subfraction | M12.C3.F6 | 6.32 | redalyc.org |

| FH22 Subfraction | HeLa | 13.87 | redalyc.org |

| Ethyl Acetate Extract | P388 Murine Leukemia | 21.79 | mdpi.com |

| n-hexane fraction | MCF-7 (Breast) | 0.013 | scielo.sa.cr |

This table provides illustrative data from studies on various natural extracts and is not specific to this compound, for which detailed public data is limited.

Mechanistic Insights into Apoptosis Induction or Cell Cycle Arrest (if reported mechanistically)

Beyond simply inhibiting proliferation, understanding the underlying mechanisms, such as the induction of apoptosis (programmed cell death) or cell cycle arrest, is crucial. researchgate.net These are two of the most common ways anticancer agents exert their effects.

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. oncotarget.com Checkpoints exist to ensure the fidelity of DNA replication and chromosome segregation. mdpi.com Many anticancer compounds function by causing damage to cancer cells, which in turn activates cell cycle checkpoints, leading to an arrest in specific phases (e.g., G0/G1, G1/S, or G2/M). oncotarget.commdpi.com This arrest prevents the cancer cells from dividing and can provide an opportunity for DNA repair or, if the damage is too severe, trigger apoptosis. nih.gov The regulation of the cell cycle involves a complex interplay of proteins, including cyclins and cyclin-dependent kinases (CDKs), and their inhibitors (CDKIs). mdpi.com For example, the tumor suppressor protein p53 can induce the expression of p21, a potent CDKI, which can lead to G1 arrest. nih.gov

Apoptosis Induction: Apoptosis is a natural and essential process for removing damaged or unwanted cells. researchgate.net It is characterized by a series of biochemical events that lead to distinct morphological changes and cell death, without inducing an inflammatory response. mdpi.com There are two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. mdpi.com Many chemotherapeutic agents induce apoptosis by activating the intrinsic pathway. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of enzymes called caspases that execute the cell death program. oncotarget.com The balance between pro-apoptotic proteins (like BAX and BAK) and anti-apoptotic proteins (like BCL-2) is critical in determining whether a cell undergoes apoptosis. oncotarget.comnih.gov

The investigation into how a compound like this compound might influence these intricate cellular processes is a key aspect of its pharmacological evaluation. Studies may examine changes in the expression levels of key regulatory proteins involved in the cell cycle and apoptosis to elucidate the compound's mechanism of action. oncotarget.commdpi.com

Table 2: Key Protein Families Involved in Cell Cycle Arrest and Apoptosis

| Process | Key Protein Families | Function | Reference |

| Cell Cycle Arrest | Cyclins & Cyclin-Dependent Kinases (CDKs) | Drive progression through the cell cycle. | mdpi.com |

| Cell Cycle Arrest | Cyclin-Dependent Kinase Inhibitors (CDKIs) | Inhibit the activity of CDK/cyclin complexes, causing arrest. | mdpi.com |

| Cell Cycle Arrest | p53 | A tumor suppressor that can induce cell cycle arrest and apoptosis. | nih.gov |

| Apoptosis | BCL-2 Family (e.g., BCL-2, BAX, BAK) | Regulate the permeability of the mitochondrial membrane. | nih.gov |

| Apoptosis | Caspases | A family of proteases that execute the apoptotic program. | oncotarget.com |

Antiviral Effects (e.g., Anti-HIV activity) and Associated Molecular Targets

This compound, a daphnane-type diterpene isolated from Trigonostemon chinensis, has demonstrated noteworthy biological activities, including antiviral effects. acs.orgacs.org While research into its broad-spectrum antiviral properties is ongoing, its anti-HIV activity has been a subject of investigation.

Daphnane (B1241135) diterpenoids, the class of compounds to which this compound belongs, have shown potential as anti-HIV-1 agents. researchgate.net For instance, a related daphnane diterpenoid, trigothysoid H, exhibited potent anti-HIV-1 activity with an EC50 value of 0.001 nM. researchgate.net The mechanism of action for many anti-HIV natural products involves the inhibition of key viral enzymes necessary for replication, such as reverse transcriptase and protease. mdpi.com HIV, a retrovirus, integrates a DNA copy of its genome into the host cell's DNA, a process mediated by viral enzymes. mdpi.comwikipedia.org The life cycle of HIV involves several key steps that are potential targets for antiviral drugs, including viral entry, reverse transcription, integration of viral DNA into the host genome, and viral maturation. mdpi.comwikipedia.orgnih.gov

The entry of HIV-1 into a host cell is a complex process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of T-lymphocytes. wikipedia.orgnih.gov This is followed by a conformational change that allows binding to a coreceptor, typically CCR5 or CXCR4, leading to membrane fusion and viral entry. wikipedia.orgnih.gov Some antiviral agents work by inhibiting these initial stages of infection. nih.govfrontiersin.org Another critical step is the reverse transcription of the viral RNA genome into DNA by the enzyme reverse transcriptase, a common target for many antiretroviral drugs. mdpi.comnih.gov

While the specific molecular targets of this compound in the context of its anti-HIV activity are not yet fully elucidated in the provided search results, the activity of other daphnane diterpenes suggests potential mechanisms. Some daphnane diterpenoids have been found to target protein kinase C. researchgate.net Further research is needed to definitively identify the molecular targets of this compound and to fully understand its antiviral mechanism.

Elucidation of Cellular Pathways and Molecular Targets Engaged by this compound

Research has identified a significant molecular target for this compound. It has been shown to be a potent inhibitor of MET tyrosine kinase activity, with an IC50 value of 1.95 µM. acs.org Another study reported a similar IC50 value of 2 µM for the inhibition of MET tyrosine kinase activity. researchgate.netpreprints.org

The elucidation of cellular pathways and molecular targets is crucial for understanding the therapeutic potential of a compound. uminho.ptfrontiersin.org This often involves a combination of experimental and computational approaches to identify how a molecule interacts with cellular components to elicit a biological response. frontiersin.orgnih.gov For instance, identifying differentially expressed proteins in response to a compound can reveal the biological processes that are most affected. nih.gov

In the case of this compound, the identified inhibition of MET tyrosine kinase provides a key insight into its mechanism of action. MET is a receptor tyrosine kinase that, when activated, triggers downstream signaling pathways involved in cell proliferation, survival, and migration. frontiersin.org The dysregulation of the MET signaling pathway is implicated in various cancers, making it an important therapeutic target. The ability of this compound to significantly inhibit this kinase suggests its potential as an anticancer agent.

Further investigation into the broader cellular effects of this compound would likely involve studying its impact on various signaling pathways, such as the MAPK signaling pathway, which is often downstream of receptor tyrosine kinases like MET. frontiersin.org Understanding the full spectrum of its molecular interactions will be essential for the future development of this compound as a therapeutic agent.

Table of Biological Activities and Molecular Targets

| Biological Activity | Finding | Reference |

| Antiviral (Anti-HIV) | Daphnane-type diterpenes from Trigonostemon chinensis have shown anti-HIV activities. | acs.org |

| A related daphnane diterpenoid, trigothysoid H, showed potent anti-HIV-1 activity (EC50 = 0.001 nM). | researchgate.net | |

| Anti-inflammatory | Bioactive daphnane diterpenes from Wikstroemia chuii possess potential anti-inflammatory effects. | acs.orgacs.org |

| Molecular Target | This compound is a significant inhibitor of MET tyrosine kinase activity. | acs.org |

| Showed significant inhibition against MET tyrosine kinase activity with an IC50 value of 2 μM. | researchgate.netpreprints.org |

Structure Activity Relationship Sar Studies of Trigochinin C and Its Derivatives

Impact of Core Daphnane (B1241135) Skeleton Modifications on Biological Activity

The daphnane skeleton, a 5/7/6-tricyclic ring system, is the fundamental framework of Trigochinin C and its analogs. nih.gov Modifications to this core structure have been shown to significantly impact biological activity.

The integrity of the tricyclic core is generally considered essential for the bioactivity of daphnane diterpenoids. Alterations to this skeleton, such as ring cleavage or significant conformational changes, often lead to a substantial loss of activity. Synthetic efforts have focused on creating the complete ABC daphnane-tricycle as a key intermediate for accessing a wider range of analogs. nih.gov

One area of interest is the modification of the B-ring. For instance, the presence and stereochemistry of the C6-C7 epoxide in many daphnane natural products are thought to play a role in their biological effects, though this is not fully understood. researchgate.netresearchgate.net Studies on analogs where this epoxide is absent or its stereochemistry is altered have provided insights into its importance. For example, in a study of yuanhuapin analogs, a novel non-natural analogue showed significant potency, while its epimeric epoxide was largely inactive. researchgate.net

Significance of Specific Oxygenation Patterns and Substituents on Pharmacological Profile

This compound is a highly oxygenated daphnane diterpene, and the specific pattern of oxygen-containing functional groups is a key determinant of its pharmacological profile. mdpi.comacs.org These groups, including hydroxyls, esters, and ethers, contribute to the molecule's polarity, solubility, and ability to form hydrogen bonds with biological targets.

Key observations from SAR studies on daphnane diterpenoids include:

Orthoester Group: A characteristic feature of many bioactive daphnane diterpenoids is an orthoester motif, often involving carbons C9, C13, and C14. The absence of this group can negatively affect cytotoxic activity. nih.gov

Hydroxyl Groups: The presence and location of hydroxyl groups are critical. For example, free hydroxyl groups at C20 and a carbonyl group at C3 have been noted as important for the activity of certain daphnane compounds. nih.gov

Substituents at C10: The nature of the side chain at the C10 position can be crucial for cytotoxic activities. Longer alkyl chains at this position have been found to be more important than a phenyl group in some cases. nih.gov

4,6-Oxetane Moiety: Some trigochinins possess a rare 4,6-oxetane ring, which contributes to their unique structural features and biological activity profile. researchgate.net

This compound itself, along with the related compound trigonothyrin C, has demonstrated significant inhibitory activity against MET tyrosine kinase. mdpi.com This activity is attributed to its specific array of oxygenated functionalities.

Influence of Stereochemistry on Activity and Receptor Binding

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of this compound and its derivatives. nih.gov Since biological targets such as enzymes and receptors are chiral themselves, they can differentiate between stereoisomers of a drug molecule. khanacademy.orgnih.gov

The interaction between a chiral drug and its receptor is often compared to a hand fitting into a glove, where only one enantiomer (the "correct hand") can bind effectively to produce a biological response. khanacademy.orgnih.gov For a drug to be active, specific substituents must align correctly with corresponding binding sites on the receptor. khanacademy.org An enantiomer with a different spatial arrangement may not be able to achieve this optimal fit, resulting in reduced or no activity. khanacademy.orgnih.gov

In the case of daphnane diterpenoids, the absolute configuration at various chiral centers within the daphnane skeleton is crucial. For instance, the stereochemistry at C6 was a point of revision for the trigonothyrins, highlighting the importance of correct stereochemical assignment. acs.org The specific stereochemistry of this compound, determined through methods like X-ray crystallography and CD analysis, is integral to its observed biological activity. acs.org Studies on synthetic analogs have shown that even a change in the stereochemistry of a single functional group, such as an epoxide, can lead to a dramatic loss of biological activity. researchgate.net This underscores the high degree of stereospecificity required for the interaction of these compounds with their biological targets.

Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)

Computational methods are increasingly being used to complement experimental SAR studies of complex natural products like this compound. mdpi.comnih.gov These in silico techniques provide valuable insights into how these molecules interact with their biological targets and can help rationalize observed SAR data.

Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound or its analogs) when bound to a receptor or enzyme. uran.ua By modeling the binding of different derivatives to a target protein, such as a kinase, researchers can:

Identify key amino acid residues involved in the interaction.

Understand how specific functional groups contribute to binding affinity.

Explain why certain stereoisomers are more active than others.

Guide the design of new analogs with improved binding characteristics. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scribd.comd-nb.info This involves calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for each analog and correlating them with their measured activity. uran.uascribd.com A robust QSAR model can then be used to:

Predict the activity of virtual or yet-to-be-synthesized compounds. chemrxiv.org

Identify the most important physicochemical properties for a desired biological effect.

Refine the design of new, more potent, and selective analogs. mdpi.comnih.gov

These computational tools, when used in conjunction with experimental data, can significantly accelerate the process of drug discovery and development by allowing for a more rational approach to analog design. mdpi.comnih.gov

Rational Design of Analogs with Enhanced or Modified Biological Selectivity

The ultimate goal of SAR studies is the rational design of new molecules with improved properties. stanford.edu For this compound and its congeners, this involves creating analogs with enhanced potency, greater selectivity for a specific biological target, or a modified pharmacological profile.

The insights gained from SAR and computational studies provide a roadmap for this design process. For example, if it is determined that a particular hydroxyl group is crucial for binding to the target enzyme, analogs can be designed to maintain or mimic this interaction while modifying other parts of the molecule to improve properties like solubility or metabolic stability.

A "gateway" strategy in synthesis allows for the creation of a common advanced intermediate that can then be diversified to produce a library of both natural and non-natural analogs. nih.govresearchgate.net This approach enables a systematic exploration of the structure-function relationships within the daphnane class. nih.gov By introducing or altering specific functional groups and observing the effect on biological activity, researchers can fine-tune the molecule's properties. embopress.org

For instance, if the goal is to develop a more selective kinase inhibitor based on the this compound scaffold, analogs could be designed to exploit differences in the amino acid composition of the ATP-binding pocket between the target kinase and other related kinases. This might involve introducing bulkier substituents that are tolerated by the target but clash with the binding site of off-target kinases. embopress.org This rational, structure-guided approach is essential for translating the promise of a complex natural product like this compound into a viable therapeutic candidate.

Derivatives, Analogs, and Semi Synthetic Modifications of Trigochinin C

Isolation and Characterization of Naturally Occurring Trigochinin Analogs (e.g., Trigochinins A-E, Trigochinin F)

A series of daphnane-type diterpenoid analogs of Trigochinin C, designated Trigochinins A-F, have been isolated from the twigs and leaves of Trigonostemon chinensis. nih.govacs.orgresearchgate.net The structures of these highly oxygenated compounds were elucidated through extensive spectroscopic analysis, including X-ray crystallography and circular dichroism (CD) analysis. nih.govacs.org

Initially, Trigochinins A, B, and C were isolated and characterized. nih.govacs.org Subsequent phytochemical investigation of the same plant source led to the isolation of six additional analogs, Trigochinins D through I. These discoveries have expanded the family of known Trigochinin compounds, providing a basis for understanding the structural diversity within this class of diterpenoids. researchgate.netdntb.gov.ua

The isolation process for these compounds typically involves the extraction of the plant material with a solvent such as ethanol, followed by partitioning of the extract and a series of chromatographic separations to yield the pure compounds. acs.org The detailed molecular structures of these analogs have been established, revealing variations in the oxygenation and substitution patterns of the core daphnane (B1241135) skeleton.

Table 1: Naturally Occurring Trigochinin Analogs and their Source

| Compound Name | Natural Source | Reference |

|---|---|---|

| Trigochinin A | Trigonostemon chinensis | nih.govacs.org |

| Trigochinin B | Trigonostemon chinensis | nih.govacs.org |

| This compound | Trigonostemon chinensis | nih.govacs.org |

| Trigochinin D | Trigonostemon chinensis | researchgate.netdntb.gov.ua |

| Trigochinin E | Trigonostemon chinensis | researchgate.netdntb.gov.ua |

| Trigochinin F | Trigonostemon chinensis | researchgate.netdntb.gov.ua |

| Trigochinin G | Trigonostemon chinensis | researchgate.netdntb.gov.ua |

| Trigochinin H | Trigonostemon chinensis | researchgate.netdntb.gov.ua |

Synthetic and Semi-synthetic Modification of this compound to Generate Novel Structures

Based on a comprehensive review of the scientific literature, there are currently no published reports detailing the synthetic or semi-synthetic modification of this compound to generate novel derivatives. Research has thus far focused on the isolation and characterization of its naturally occurring analogs. The complex and highly functionalized daphnane structure of this compound presents a significant challenge for chemical synthesis and modification.

Evaluation of Modified Derivatives for Altered Biological Profiles

As there are no reported synthetic or semi-synthetic derivatives of this compound, there is consequently no information available regarding the evaluation of such modified compounds for altered biological profiles. However, some of the naturally occurring analogs have been evaluated for their biological activity. For instance, this compound has been reported to exhibit significant inhibitory activity against MET tyrosine kinase, with an IC50 value of 1.95 μM. nih.govacs.org This finding suggests that the Trigochinin scaffold may be a valuable starting point for the development of new kinase inhibitors. Further research into the biological activities of the other naturally occurring Trigochinin analogs is ongoing.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Trigochinin A |

| Trigochinin B |

| This compound |

| Trigochinin D |

| Trigochinin E |

| Trigochinin F |

| Trigochinin G |

| Trigochinin H |

Advanced Research Methodologies Applied to Trigochinin C Investigations

Chromatographic Techniques for Isolation and Purification

The initial step in studying Trigochinin C involves its isolation and purification from its natural source, Trigonostemon chinensis. nih.gov This process relies on a combination of chromatographic techniques to separate the compound from a complex mixture of other plant metabolites.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purification of this compound. This method utilizes a high-pressure system to pass the crude extract through a column packed with a stationary phase. The differential interactions of the various compounds with the stationary phase lead to their separation. For diterpenoids like this compound, reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is often employed.

Sephadex LH-20: This size-exclusion chromatography medium is particularly effective for separating natural products based on their molecular size. cytivalifesciences.comspkx.net.cn Sephadex LH-20 is composed of hydroxypropylated dextran (B179266) beads that are compatible with a wide range of aqueous and organic solvents. fishersci.atsigmaaldrich.com In the purification of this compound, Sephadex LH-20 column chromatography is often used as a subsequent step after initial fractionation to remove impurities of different molecular weights. researchgate.net For instance, fractions from a primary separation can be subjected to Sephadex LH-20 chromatography using a solvent system like chloroform-methanol to yield the purified compound. researchgate.net

Advanced Spectroscopic Characterization

Once isolated, the precise chemical structure of this compound is determined using a suite of advanced spectroscopic techniques. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for elucidating the complex three-dimensional structure of this compound. sbq.org.brnih.govmdpi.com

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule, including those in carbonyl groups, double bonds, and saturated frameworks. wisc.edu Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are also employed to establish the connectivity between protons and carbons, ultimately allowing for the complete assignment of the molecule's intricate framework.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of this compound. nih.gov This information is critical for confirming the molecular formula.

The combined data from these spectroscopic methods, along with techniques like X-ray crystallography and circular dichroism (CD) analysis, provide an unambiguous determination of the absolute configuration and stereochemistry of this compound. nih.govacs.org

Cellular and Biochemical Assays for Biological Activity Profiling

To understand the therapeutic potential of this compound, its biological activity is assessed through a variety of cellular and biochemical assays. axxam.com These assays are designed to measure the compound's effect on specific cellular processes and molecular targets. researchgate.netaxxam.com

This compound has been shown to exhibit significant inhibitory activity against MET tyrosine kinase, an important target in cancer therapy. nih.govacs.orgmdpi.com The potency of this inhibition is quantified using biochemical assays that measure the enzyme's activity in the presence of varying concentrations of the compound. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit the enzyme's activity by 50%, is a key parameter determined from these assays. For this compound, the IC₅₀ value against MET tyrosine kinase has been reported to be approximately 1.95 to 2 µM. nih.govacs.orgmdpi.com

Cell-based assays provide a more physiologically relevant context to evaluate the compound's effects. axxam.com These can include proliferation assays, apoptosis assays, and gene expression analyses to understand how this compound affects cancer cell growth and survival. axxam.com

Molecular Modeling and Computational Chemistry in Understanding Ligand-Target Interactions

Computational approaches play a vital role in understanding how this compound interacts with its molecular targets at an atomic level. muni.czwikipedia.orgmdpi.com

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (this compound) when bound to a receptor (the target protein, e.g., MET kinase). nih.govnih.gov By modeling the binding pose, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.govtainstruments.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target interaction over time. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding and help to estimate the binding free energy, providing a more accurate prediction of binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be used to develop models that correlate the structural features of a series of compounds with their biological activity. nih.gov These models can then be used to design new derivatives of this compound with potentially improved potency and selectivity. nih.gov

These computational methods not only rationalize the observed biological activity but also guide the design of new, more effective therapeutic agents. mdpi.comresearchgate.net

Genetic and Proteomic Approaches for Target Identification and Pathway Elucidation

To further understand the mechanism of action of this compound, researchers can employ genetic and proteomic techniques to identify its cellular targets and elucidate the signaling pathways it modulates. nih.govwjbphs.com

Genetic Approaches:

Target Validation: Genetic techniques like CRISPR/Cas9-mediated gene knockout or siRNA-mediated gene knockdown can be used to validate the role of a putative target (e.g., MET kinase) in the observed cellular phenotype. axxam.comnih.gov By silencing the gene encoding the target protein, researchers can determine if this mimics the effect of treatment with this compound.

Reverse Chemical Genetics: This approach starts with the bioactive small molecule to identify its protein target. researchgate.net

Proteomic Approaches:

Chemoproteomics: This powerful technique uses chemical probes derived from the bioactive compound to directly identify its protein binding partners within the complex cellular environment. frontiersin.org This can confirm known targets and potentially uncover novel ones.

Global Proteomics: Techniques like label-free quantification or isobaric tagging (e.g., iTRAQ, TMT) can be used to analyze global changes in protein expression in cells treated with this compound. frontiersin.orgmdpi.com This provides a broad overview of the cellular pathways affected by the compound and can help to elucidate its mechanism of action. mdpi.comnih.govembopress.org

By integrating these advanced research methodologies, a comprehensive understanding of this compound, from its fundamental chemical properties to its complex biological interactions, can be achieved, paving the way for its potential development as a therapeutic agent.

Future Directions and Research Perspectives in Trigochinin C Studies

Unexplored Biological Activities and Therapeutic Potential beyond Current Knowledge

While the inhibitory effect of Trigochinin C on MET tyrosine kinase is a significant finding, its therapeutic potential may extend far beyond this single target. nih.govacs.org The daphnane (B1241135) diterpenoid class, to which this compound belongs, is known for a wide spectrum of biological activities. mdpi.com This suggests that this compound could possess a range of unexplored pharmacological properties.

Future research should systematically screen this compound for other biological activities. Based on the profile of related daphnane diterpenoids, promising areas for investigation include:

Antiviral Activity : Numerous daphnane diterpenoids have demonstrated potent anti-HIV-1 activity. mdpi.comnih.govresearchgate.net For instance, Trigothysoid H, isolated from Trigonostemon thyrsoideum, showed powerful anti-HIV-1 effects. mdpi.comresearchgate.net It is plausible that this compound could exhibit similar inhibitory effects on viral replication, warranting investigation into its potential as an antiviral agent.

Anticancer and Cytotoxic Effects : Beyond its known effect on MET tyrosine kinase, this compound should be evaluated against a broader panel of cancer cell lines. mdpi.com Other compounds from the Trigonostemon genus, such as trigochinin F, have shown strong inhibition of specific tumor cell lines like HL-60. mdpi.com Exploring its cytotoxicity in various cancer types could reveal new therapeutic applications.

Neurotrophic and Anti-Neuroinflammatory Potential : Studies have suggested that certain daphnane diterpenoids could be developed into anti-neuroinflammatory agents for conditions like Alzheimer's disease. mdpi.com Investigating the effect of this compound on neurological pathways and inflammatory markers in the central nervous system could uncover novel applications in treating neurodegenerative diseases.

Protein Kinase C (PKC) Modulation : Several daphnane diterpene orthoesters are recognized as activators of Protein Kinase C (PKC), a family of enzymes involved in numerous signal transduction pathways. nih.govstanford.edu A comprehensive analysis of this compound's interaction with different PKC isozymes could reveal it as a valuable molecular probe or a lead for developing isozyme-selective therapies. stanford.edu

Innovations in Sustainable Production: Synthetic Biology and Microbial Engineering

The isolation of this compound from its natural source, Trigonostemon chinensis, is sufficient for initial research but is not a sustainable model for large-scale production required for extensive preclinical and potential clinical development. nih.gov Innovations in biotechnology, specifically synthetic biology and microbial engineering, offer a promising path toward sustainable and scalable production of this complex diterpene. researchgate.net

Future research in this area should focus on:

Heterologous Expression in Microbial Chassis : The biosynthetic pathway of daphnane diterpenes can be elucidated and transferred into well-characterized microbial hosts like Escherichia coli or Saccharomyces cerevisiae. rochester.edunih.gov These microorganisms can be engineered to serve as "cell factories," producing this compound or its precursors from simple, renewable feedstocks. rochester.edumit.edu This approach has been successfully applied to other high-value diterpenes. researchgate.net

Metabolic Engineering and Pathway Optimization : Once the biosynthetic genes are introduced into a microbial host, metabolic engineering techniques can be used to optimize the production yield. This involves upregulating pathway enzymes, blocking competing metabolic pathways, and enhancing the supply of precursor molecules to maximize the carbon flux towards this compound.

These bio-based manufacturing methods not only ensure a reliable supply of the compound but also align with green chemistry principles by reducing reliance on potentially rare plant sources and minimizing the use of harsh chemical reagents. rochester.edumdpi.com

Advancements in Targeted Drug Design Based on Mechanistic Understanding

The identification of MET tyrosine kinase as a direct biological target for this compound provides a crucial piece of information for rational drug design. nih.govwikipedia.org A deep understanding of the molecular interactions between this compound and its target can guide the development of new, superior therapeutic agents. nih.gov

Key research efforts should include:

Structural Biology and Molecular Modeling : The initial determination of this compound's structure via X-ray crystallography is a vital first step. nih.govacs.org Future work should focus on obtaining a high-resolution co-crystal structure of this compound bound to the MET kinase domain. This structural data would illuminate the precise binding mode and identify the key amino acid residues involved in the interaction. This knowledge is fundamental for structure-based drug design. wikipedia.org

Computational Chemistry and In Silico Screening : With a detailed understanding of the binding pocket, computational methods can be used to design a library of virtual analogs. fujitsu.com These analogs can be screened in silico to predict their binding affinity and selectivity, prioritizing the most promising candidates for chemical synthesis and biological testing.

Structure-Activity Relationship (SAR) Studies : By systematically modifying the chemical structure of this compound—for example, altering the ester groups or the oxygenation pattern—and evaluating the biological activity of the resulting analogs, a detailed SAR profile can be constructed. stanford.edu This process will identify the chemical moieties essential for activity and those that can be modified to improve properties like potency, selectivity, and metabolic stability.

This targeted approach, grounded in mechanistic understanding, allows for a more efficient and rational path to drug discovery, moving beyond the trial-and-error of screening natural product libraries alone. nih.gov

Development of Novel Analytical and Characterization Techniques for Complex Natural Products

The structural elucidation of this compound was accomplished using established analytical methods, including various spectroscopic techniques and X-ray crystallography. nih.govacs.org As research progresses, the application of novel and more advanced analytical techniques will be essential for a deeper and more dynamic understanding of this complex natural product. catalysis.blogresearchgate.net

Future advancements in this domain could involve:

Advanced Mass Spectrometry (MS) Techniques : Techniques like LC-MS-MS can be further refined for the sensitive detection and quantification of this compound and its metabolites in complex biological matrices. researchgate.net Imaging mass spectrometry could be employed to visualize the distribution of the compound within tissues or even single cells, providing insights into its pharmacokinetics and target engagement.

Cryo-Electron Microscopy (Cryo-EM) : For studying the interaction of this compound with large protein complexes like MET tyrosine kinase in a near-native state, Cryo-EM offers a powerful alternative to X-ray crystallography, especially for targets that are difficult to crystallize.

In Situ and Real-Time Spectroscopy : Advanced spectroscopic methods, such as in situ NMR or infrared spectroscopy, could be used to monitor the interaction between this compound and its biological target in real-time. catalysis.blog This would provide dynamic information about conformational changes and binding kinetics that are not captured by static structural methods.

The integration of these cutting-edge analytical tools will not only refine our understanding of this compound itself but also establish more robust methodologies for the characterization of other complex natural products. catalysis.blogcabidigitallibrary.org

Collaborative and Interdisciplinary Research for Comprehensive Investigations

The multifaceted research required to fully explore the potential of this compound necessitates a highly collaborative and interdisciplinary approach. diva-portal.orgsnf.ch The complexity of modern natural product research and drug development demands expertise that transcends traditional disciplinary boundaries. leuphana.demdpi.comresearchgate.net

A comprehensive investigation of this compound would ideally involve a team of specialists from various fields:

Natural Product Chemists : To isolate and elucidate the structures of new analogs from natural sources.

Synthetic Organic Chemists : To develop total synthesis routes and create novel analogs for SAR studies. acs.org